1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one is an organic compound that features a bromine atom, a hydroxyl group, and a ketone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination of 2-hydroxyacetophenone followed by a series of reactions to introduce the methylbutanone moiety. One common method involves the use of p-bromophenol and acetyl chloride, where p-bromophenol is placed in a three-neck flask and acetyl chloride is added dropwise at 0°C. The mixture is then stirred at room temperature for 2 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Formation of 1-(5-bromo-2-oxophenyl)-3-methylbutan-1-one or 1-(5-bromo-2-carboxyphenyl)-3-methylbutan-1-one.
Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s biological activity, such as its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)ethanone: Similar structure but lacks the methylbutanone moiety.
1-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)propane-1,3-dione: Contains an additional bromophenyl group and different functional groups.
Uniqueness
1-(5-Bromo-2-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3 |
InChI Key |
YZEFSUIYSBYRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.